4-(2-Methylpyridin-3-yl)benzoic acid
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Overview
Description
4-(2-Methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 2-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpyridin-3-yl)benzoic acid typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 5-bromo-2-methylpyridin-3-amine and an appropriate arylboronic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of the Suzuki-Miyaura coupling reaction makes it a viable method for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylpyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(2-carboxypyridin-3-yl)benzoic acid.
Reduction: Formation of 4-(2-aminopyridin-3-yl)benzoic acid.
Substitution: Formation of halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-(2-Methylpyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylpyridin-3-yl)benzoic acid depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Lacks the methyl group on the pyridine ring, resulting in different packing and porosity properties in coordination networks.
4-(2-Methylpyridin-3-yl)benzoic acid derivatives: Various derivatives with different substituents on the pyridine or benzoic acid moieties.
Uniqueness: this compound is unique due to the presence of the methyl group on the pyridine ring, which influences its chemical reactivity and the properties of the coordination polymers it forms. This structural feature can lead to distinct packing, interpenetration, and porosity characteristics in metal-organic frameworks compared to similar compounds without the methyl group .
Properties
IUPAC Name |
4-(2-methylpyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-12(3-2-8-14-9)10-4-6-11(7-5-10)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZAYUFVABWZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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